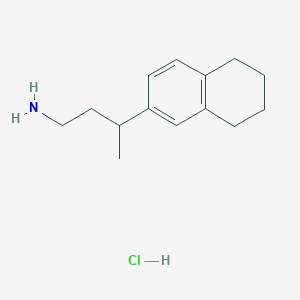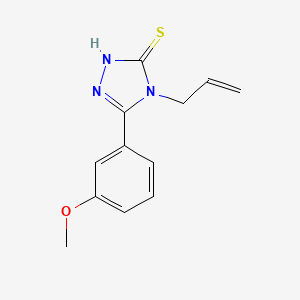
4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (AMT) is a chemical compound that has been studied for its potential applications in various scientific research areas. AMT is a heterocyclic compound that contains a thiol group and an allyl group. It is a member of the 1,2,4-triazole family of compounds, which are known for their wide range of biological activities. AMT has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
Chemical Synthesis and Characterization
- Alkylation processes involving 4-methoxyphenyl-5-phenyl-4H-1,2,4-triazole-3-thiol have led to the creation of new compounds, characterized by IR, NMR spectroscopy, and elemental analysis, indicating a potential for developing novel substances in chemical research (Wurfer & Badea, 2021).
Biological Activity Studies
- Studies have demonstrated the cholinesterase inhibitory potential of certain derivatives, with significant implications in the development of treatments for diseases like Alzheimer's (Arfan et al., 2018).
- Derivatives of 4-methoxyphenyl-4H-1,2,4-triazole-3-thiol have been identified with potential antitumor, anti-inflammatory, and antioxidant activities, broadening the scope of therapeutic research (Sameluk & Kaplaushenko, 2015).
Antimicrobial Activity
- Synthesis of derivatives like 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols has shown promising antimicrobial activity, contributing to the field of antibiotic development (Labanauskas et al., 2004).
Corrosion Inhibition
- Certain triazole derivatives have been researched for their corrosion inhibition properties on mild steel, indicating their potential application in industrial settings (Yadav et al., 2013).
Anticancer Applications
- Research into eugenol derivatives, which include 4-allyl-2-methoxyphenol, has shown significant anticancer activity against breast cancer cells, suggesting their use as potential therapeutic agents (Alam, 2022).
properties
IUPAC Name |
3-(3-methoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-3-7-15-11(13-14-12(15)17)9-5-4-6-10(8-9)16-2/h3-6,8H,1,7H2,2H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIKBVVKFOTEBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2396417.png)
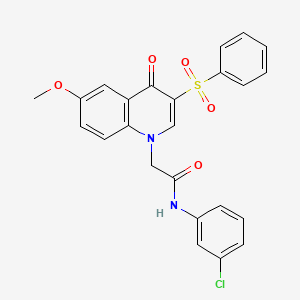
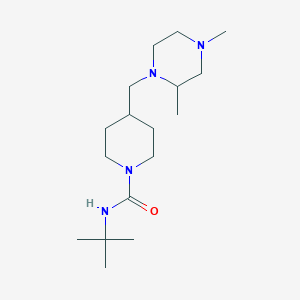
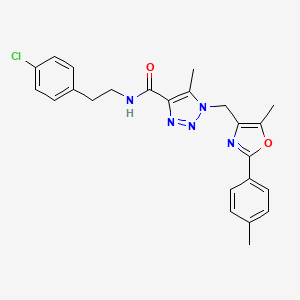
![N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2396422.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2396423.png)
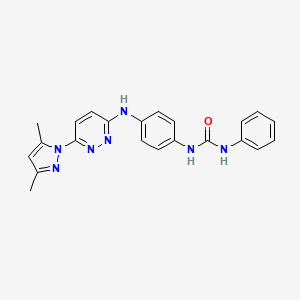
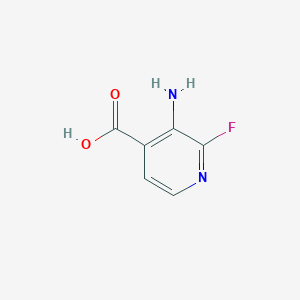
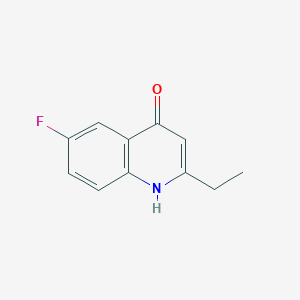
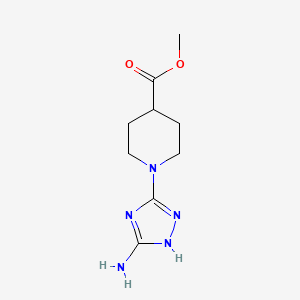
![Ethyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate](/img/structure/B2396432.png)
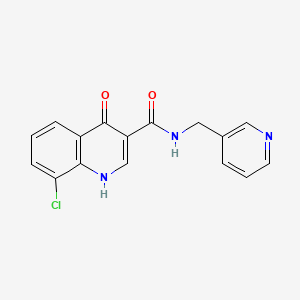
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-fluorobenzoic acid](/img/structure/B2396436.png)
